Cefepime sulfate Cefepime sulfate
Brand Name: Vulcanchem
CAS No.: 107648-78-2
VCID: VC20743937
InChI: InChI=1S/C19H24N6O5S2.H2O4S/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;1-5(2,3)4/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);(H2,1,2,3,4)/b23-12-;/t13-,17-;/m1./s1
SMILES: C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].OS(=O)(=O)O
Molecular Formula: C19H25N6O5S2.HO4S
Molecular Weight: 578.6 g/mol

Cefepime sulfate

CAS No.: 107648-78-2

Cat. No.: VC20743937

Molecular Formula: C19H25N6O5S2.HO4S

Molecular Weight: 578.6 g/mol

* For research use only. Not for human or veterinary use.

Cefepime sulfate - 107648-78-2

CAS No. 107648-78-2
Molecular Formula C19H25N6O5S2.HO4S
Molecular Weight 578.6 g/mol
IUPAC Name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid
Standard InChI InChI=1S/C19H24N6O5S2.H2O4S/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;1-5(2,3)4/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);(H2,1,2,3,4)/b23-12-;/t13-,17-;/m1./s1
Standard InChI Key JCRAHWHSZYCYEI-LSGRDSQZSA-N
Isomeric SMILES C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].OS(=O)(=O)O
SMILES C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].OS(=O)(=O)O
Canonical SMILES C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].OS(=O)(=O)O

Chemical Structure and Properties

Cefepime features a zwitterionic oxymino β-lactam structure with an amino-thiazole side chain, which contributes to its expanded spectrum of activity . As a fourth-generation cephalosporin, it contains the characteristic β-lactam ring central to all cephalosporin antibiotics. The sulfate salt form incorporates sulfate ions with the cefepime molecule, potentially affecting properties such as solubility, stability, and pharmacokinetic behavior.

The chemical composition gives cefepime exceptionally high stability against various beta-lactamase enzymes, which contributes significantly to its effectiveness against resistant bacterial strains . This stability represents a critical advantage in clinical settings where beta-lactamase-producing organisms are increasingly prevalent.

Pharmacological Mechanism and Antimicrobial Activity

Mechanism of Action

Cefepime functions as a bactericidal agent by disrupting bacterial cell wall synthesis . It binds to and inhibits transpeptidases known as penicillin-binding proteins (PBPs), which are enzymes essential for the final stages of peptidoglycan layer synthesis in bacterial cell walls . This inhibition leads to structural weakening of the bacterial cell wall, resulting in osmotic instability, cell lysis, and eventually bacterial death.

Clinical Applications

Approved Indications

Cefepime has received regulatory approval for treating various moderate to severe infections, including:

  • Pneumonia (community-acquired and hospital-acquired)

  • Febrile neutropenia (as empiric therapy)

  • Uncomplicated and complicated urinary tract infections, including pyelonephritis

  • Skin and soft tissue infections

  • Complicated intra-abdominal infections (used in combination with metronidazole)

The versatility of cefepime across multiple infection types has contributed to its widespread clinical adoption.

Combination Therapies

Recent developments include the use of cefepime in combination with beta-lactamase inhibitors to extend its spectrum of activity and overcome bacterial resistance mechanisms:

  • Cefepime-enmetazobactam: Approved for treating complicated urinary tract infections (cUTI)

  • Cefepime-zidebactam: Recently completed Phase 3 clinical trials (as of January 2025) for complicated urinary tract infections and acute pyelonephritis

These combination approaches represent an important strategy for preserving and extending the clinical utility of cefepime in an era of increasing antimicrobial resistance.

Pharmacokinetics and Dosing

Absorption and Distribution

Cefepime is typically administered parenterally via intravenous or intramuscular routes. Following administration, it demonstrates dose-proportional pharmacokinetics, with plasma concentrations increasing linearly with dose.

Table 1: Pharmacokinetic Parameters of Cefepime Following Single-Dose Administration in Healthy Adult Males

ParameterIV 500 mgIV 1 gIV 2 gIM 500 mgIM 1 gIM 2 g
Cmax (μg/mL)39.181.7163.913.929.657.5
AUC (h⋅μg/mL)70.8148.5284.860137262
Tmax (h)ImmediateImmediateImmediate1.41.61.5

Note: Data derived from pharmacokinetic studies in healthy volunteers

Metabolism and Elimination

Cefepime is primarily eliminated unchanged via renal excretion. In patients with normal renal function, the total body clearance averages approximately 120 mL/min . The elimination half-life is approximately 2 hours in adults with normal renal function.

In special populations, notably:

  • Pediatric patients have an average total body clearance of 3.3 mL/min/kg

  • Geriatric patients (≥65 years) and those with renal impairment show decreased clearance proportional to their reduction in creatinine clearance

This pharmacokinetic profile necessitates dose adjustments in patients with impaired renal function to prevent drug accumulation and associated toxicity.

Clinical Efficacy

Complicated Urinary Tract Infections

A recently completed Phase 3 clinical trial (NCT04979806) evaluated cefepime-zidebactam versus meropenem for complicated urinary tract infections and acute pyelonephritis in 530 adult participants . The study, completed in January 2025, measured efficacy through the percentage of subjects achieving complete resolution of symptoms and microbiological eradication at the test-of-cure visit .

Serious Infections in Intensive Care Settings

Another comparative study in ICU patients with infections caused by TEM-24 ESBL-producing Enterobacter aerogenes showed treatment failure rates of 38% with cefepime (2g every 8h) versus 30% with carbapenems . These findings highlight the importance of susceptibility testing and MIC determination in guiding cefepime usage for serious infections.

Pharmacodynamic Considerations

The efficacy of cefepime demonstrates a time-dependent pattern typical of beta-lactam antibiotics. In animal models, the duration that unbound plasma concentration exceeds the MIC of infecting organisms correlates strongly with treatment efficacy . This pharmacodynamic relationship guides dosing strategies, with frequent administration or extended/continuous infusion sometimes employed to optimize the time above MIC.

Patient DemographicsClinical Manifestations
79-year-old femaleEncephalopathy, upper extremity jerking
40-year-old femaleUpper extremity twitching, eye movements
49-year-old patientDetails not specified in source

Data derived from case reports of cefepime-induced neurotoxicity

Mechanism of Neurotoxicity

The neurotoxic effects of cefepime appear to be related to two primary factors:

  • The ability of cefepime to cross the inflamed blood-brain barrier

  • Cefepime's capacity to inhibit γ-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system

This GABA inhibition may explain the neurological manifestations observed in affected patients, including altered mental status, myoclonus, and seizures.

Risk Factors and Prevention

The primary risk factor for developing cefepime-induced neurotoxicity is renal impairment. As demonstrated in case reports, even patients receiving dose adjustments based on estimated creatinine clearance may develop neurotoxicity . A case described a patient with an estimated creatinine clearance of 33 mL/minute who developed altered mental status while receiving appropriately adjusted doses of cefepime, with resolution occurring approximately 48 hours after discontinuation .

Prevention strategies include:

  • Careful dosage adjustment based on renal function

  • Monitoring for early signs of neurotoxicity

  • Prompt discontinuation if neurological symptoms develop

  • Consideration of alternative antimicrobials in high-risk patients

Recent Developments and Future Directions

Novel Combination Therapies

The development of cefepime combinations with novel beta-lactamase inhibitors represents a significant advancement in extending the antimicrobial spectrum and overcoming resistance. The recently completed Phase 3 trial of cefepime-zidebactam (NCT04979806) demonstrates the ongoing clinical research into these combinations .

These developments aim to address the growing challenge of antimicrobial resistance, particularly against ESBL-producing organisms and carbapenem-resistant Enterobacteriaceae.

Optimized Dosing Strategies

Current research is also exploring optimized dosing strategies for cefepime, including:

  • Extended and continuous infusion protocols

  • Therapeutic drug monitoring to guide personalized dosing

  • Population pharmacokinetic models to better predict drug behavior in diverse patient populations

These approaches aim to maximize efficacy while minimizing the risk of adverse effects, particularly in vulnerable populations such as those with renal impairment.

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